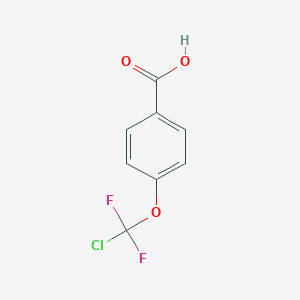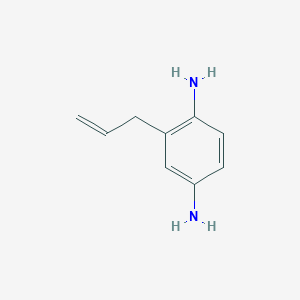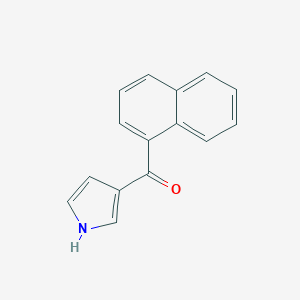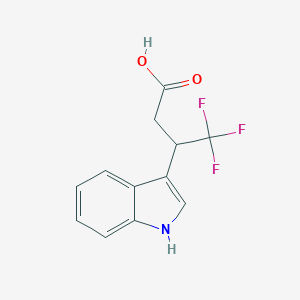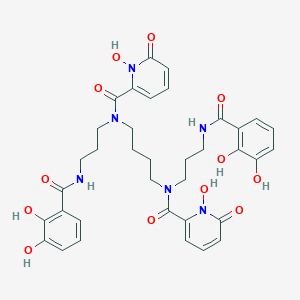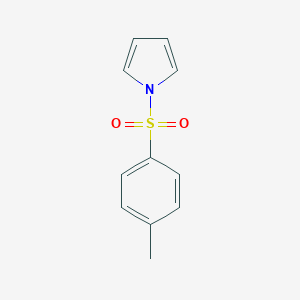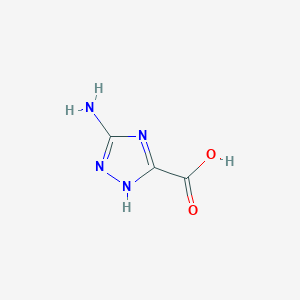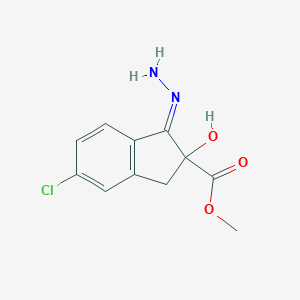
Methyl (1E)-5-chloro-1-hydrazinylidene-2-hydroxy-2,3-dihydro-1H-indene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (1E)-5-chloro-1-hydrazinylidene-2-hydroxy-2,3-dihydro-1H-indene-2-carboxylate is an intriguing synthetic compound. Its complex structure endows it with diverse chemical properties and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound's combination of functional groups, such as the hydrazinylidene and hydroxy groups, provides a foundation for a wide range of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (1E)-5-chloro-1-hydrazinylidene-2-hydroxy-2,3-dihydro-1H-indene-2-carboxylate typically involves multiple steps:
Starting with a halogenation reaction to introduce the chlorine atom.
Condensation reactions to form the indene skeleton.
Addition of the hydrazine group to form the hydrazinylidene moiety.
Final methylation to obtain the methyl ester.
Industrial Production Methods: In an industrial setting, these reactions are optimized for high yield and purity. Reaction conditions such as temperature, solvent, and pH are meticulously controlled. Catalysts might be employed to enhance the reaction rate and selectivity.
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form corresponding carbonyl compounds.
Reduction: The hydrazinylidene group can participate in reduction reactions, leading to different substituted hydrazine derivatives.
Substitution: Chlorine can be substituted by nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles for substitution: Alkoxides, amines.
Major Products:
From Oxidation: Carbonyl derivatives such as ketones or aldehydes.
From Reduction: Substituted hydrazine compounds.
From Substitution: Diverse substituted products depending on the nucleophile used.
Scientific Research Applications
Methyl (1E)-5-chloro-1-hydrazinylidene-2-hydroxy-2,3-dihydro-1H-indene-2-carboxylate finds application in several scientific domains:
Chemistry: It serves as a building block in organic synthesis and material science.
Biology: This compound is explored for its biochemical activities, including enzyme inhibition.
Medicine: Research is ongoing into its potential therapeutic effects, including antitumor and antimicrobial properties.
Industry: Utilized in the manufacture of specialty chemicals and advanced materials.
Mechanism of Action
The compound's mechanism of action varies with its application:
In biological systems, it may interact with enzymes or receptors, influencing molecular pathways involved in disease states.
Its effects in chemistry are largely driven by its ability to undergo diverse chemical transformations, facilitating the synthesis of complex molecules.
Comparison with Other Compounds:
Structurally similar compounds: Methyl indene carboxylates, hydrazine derivatives.
Unique Features: The combination of the indene skeleton with the hydrazinylidene and chlorine substituents.
Similar Compounds List: Methyl 5-chloroindene-2-carboxylate, Methyl 1-hydrazinylideneindene-2-carboxylate.
Methyl (1E)-5-chloro-1-hydrazinylidene-2-hydroxy-2,3-dihydro-1H-indene-2-carboxylate stands out for its chemical versatility and potential across various fields of scientific research.
Properties
CAS No. |
144172-26-9 |
|---|---|
Molecular Formula |
C11H11ClN2O3 |
Molecular Weight |
254.67 g/mol |
IUPAC Name |
methyl (3Z)-6-chloro-3-hydrazinylidene-2-hydroxy-1H-indene-2-carboxylate |
InChI |
InChI=1S/C11H11ClN2O3/c1-17-10(15)11(16)5-6-4-7(12)2-3-8(6)9(11)14-13/h2-4,16H,5,13H2,1H3/b14-9- |
InChI Key |
JCVOGCGLEKVMAX-ZROIWOOFSA-N |
SMILES |
COC(=O)C1(CC2=C(C1=NN)C=CC(=C2)Cl)O |
Isomeric SMILES |
COC(=O)C\1(CC2=C(/C1=N/N)C=CC(=C2)Cl)O |
Canonical SMILES |
COC(=O)C1(CC2=C(C1=NN)C=CC(=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-[4-[[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]aniline](/img/structure/B123486.png)


![(4R,5S,6S,7R)-4,7-dibenzyl-1,3-bis[(2-chlorophenyl)methyl]-5,6-dihydroxy-1,3-diazepan-2-one](/img/structure/B123491.png)
![6-Acetylpyrrolo[1,2-a]pyrazine](/img/structure/B123494.png)

![(8R,9S,13S,14S)-3,6-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B123496.png)
